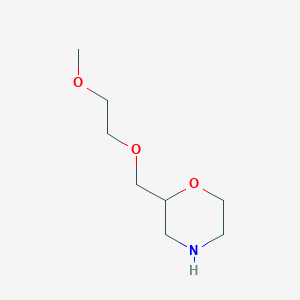

2-(2-甲氧基乙氧基甲基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-Methoxyethoxymethyl)morpholine” is a chemical compound . Morpholine, an organic chemical compound, is a common solvent in organic reactions and can be found in the structures of several medicinal drugs . It has a heterocyclic ring that is present in many compounds of biological and pharmaceutical relevance .

Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine features both amine and ether functional groups . In the most stable structure of monohydrated morpholine, the morpholine molecule has an equatorial-chair conformation and the water molecule serves as a hydrogen bond donor for the NH .Chemical Reactions Analysis

Morpholine can undergo a diversity of chemical reactions . A bridge between carbon atoms makes it rigid and restricts its conformational flexibility . Such bridged bicyclic morpholines have been developed as morpholine isosteres in medicinal chemistry due to their structural similarity and lipophilicity .Physical And Chemical Properties Analysis

Morpholine is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . It is heavier than air and, as a result, the vapor can travel a significant distance to a source of ignition and "flash back" .科学研究应用

合成应用

吗啉衍生物的合成

Penso 等人 (2012) 的研究探索了 2,3-反式-和 2,3-顺式-6-甲氧基-3-取代吗啉-2-羧酸酯的非对映选择性合成,证明了吗啉衍生物中 C2-C3 相对立体化学的控制 (Penso 等人,2012).

与金属络合

Singh 等人 (2001) 和 Singh 等人 (2000) 合成了新型吗啉衍生物,它们在配位化学中具有潜在应用,特别是涉及铂和钌配合物 (Singh 等人,2001) 和 (Singh 等人,2000).

光动力疗法中的应用

Kucińska 等人 (2015) 合成了 2-(吗啉-4-基)乙氧基取代酞菁,以期在光动力疗法中使用,特别是用于癌症治疗 (Kucińska 等人,2015).

化学和结构研究

吗啉化合物的结构研究

Duan 等人 (2014) 的工作重点是吗啉衍生物作为软体动物杀灭剂的晶体结构和生物学评价,提供了对这些化合物结构特征的见解 (Duan 等人,2014).

新型吗啉合成方法

D’hooghe 等人 (2006) 和 Dobrev 等人 (1999) 为该领域做出了贡献,他们开发了吗啉衍生物的新合成途径,扩大了吗啉在化学合成中的用途 (D’hooghe 等人,2006) 和 (Dobrev 等人,1999).

药物输送和制药应用

- 局部药物递送的前药合成: Rautio 等人 (2000) 研究了萘普生新型吗啉基和甲基哌嗪基酰氧基烷基前药的合成和体外评价,用于局部药物递送,突出了吗啉衍生物在增强药物渗透方面的潜力 (Rautio 等人,2000).

作用机制

Target of Action

Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

A study on morpholine-modified ru-based agents, which could be related, showed that these agents could destroy the bacterial membrane and induce ros production in bacteria .

Biochemical Pathways

The induction of ros production suggests that it may affect oxidative stress pathways .

Result of Action

The related study on morpholine-modified ru-based agents showed significant anti-infective activity in vivo .

安全和危害

未来方向

An electrochemical reaction between quinoline N-oxides and morpholine was developed by using Cu (OAc) 2 as a catalyst, generating products of 4-aminoquinoline N-oxides in CH 2 Cl 2 or 2-aminoquinoline N-oxides in CH 3 CN in good yields . This is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields, by C–H/N–H cross-coupling .

属性

IUPAC Name |

2-(2-methoxyethoxymethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-10-4-5-11-7-8-6-9-2-3-12-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWXSKQVJSCVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1CNCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2452731.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2452734.png)

![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2452737.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2452738.png)

![(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2452744.png)

![Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate](/img/structure/B2452747.png)

![methyl 2-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2452750.png)

![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)